molecular formula C36H32N2O7 B13022025 (4-methoxyphenyl) (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate

(4-methoxyphenyl) (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate

Cat. No.: B13022025
M. Wt: 604.6 g/mol
InChI Key: DYQIPAXVYUBZHZ-VKVOJFMMSA-N
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Description

The compound “(4-methoxyphenyl) (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxyphenyl, imidazolidinone, and cyclopropane carboxylate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the methoxyphenyl groups, and the cyclopropane carboxylate moiety. Typical synthetic routes may include:

    Formation of Imidazolidinone Ring: This step may involve the reaction of an amine with a carbonyl compound under acidic or basic conditions.

    Introduction of Methoxyphenyl Groups: This can be achieved through nucleophilic substitution reactions using methoxyphenyl halides.

    Cyclopropane Carboxylate Formation: This step may involve cyclopropanation reactions using diazo compounds or other cyclopropane precursors.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.

    Reduction: The imidazolidinone ring can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products

    Oxidation Products: Phenols, quinones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be used to study enzyme interactions and protein binding due to its complex structure.

Medicine

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The pathways involved would include the inhibition of specific enzymes or receptors, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (4-methoxyphenyl)methanol
  • 4-methoxyphenol
  • 4-methoxyphenylacetone

Uniqueness

The uniqueness of the compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity due to the presence of the imidazolidinone ring and cyclopropane carboxylate moiety.

Properties

Molecular Formula

C36H32N2O7

Molecular Weight

604.6 g/mol

IUPAC Name

(4-methoxyphenyl) (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate

InChI

InChI=1S/C36H32N2O7/c1-42-23-13-11-22(12-14-23)21-38-34(40)36(37-35(38)41,30-19-28(30)33(39)44-25-17-15-24(43-2)16-18-25)20-29-26-7-3-5-9-31(26)45-32-10-6-4-8-27(29)32/h3-18,28-30H,19-21H2,1-2H3,(H,37,41)/t28-,30-,36-/m0/s1

InChI Key

DYQIPAXVYUBZHZ-VKVOJFMMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)[C@](NC2=O)(CC3C4=CC=CC=C4OC5=CC=CC=C35)[C@H]6C[C@@H]6C(=O)OC7=CC=C(C=C7)OC

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)(CC3C4=CC=CC=C4OC5=CC=CC=C35)C6CC6C(=O)OC7=CC=C(C=C7)OC

Origin of Product

United States

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